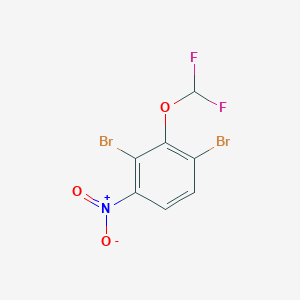

1,3-dibromo-2-(difluoromethoxy)-4-nitrobenzene

Description

Properties

IUPAC Name |

1,3-dibromo-2-(difluoromethoxy)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F2NO3/c8-3-1-2-4(12(13)14)5(9)6(3)15-7(10)11/h1-2,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTBCIYNNVCUIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Br)OC(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,3-dibromo-2-(difluoromethoxy)-4-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-(difluoromethoxy)-4-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1,3-Dibromo-2-(difluoromethoxy)-4-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, nucleophilic substitution with an amine can yield an amino derivative.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the difluoromethoxy group, leading to the formation of various oxidized products

Scientific Research Applications

1,3-Dibromo-2-(difluoromethoxy)-4-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-(difluoromethoxy)-4-nitrobenzene depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and nitro groups can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Observations:

- Bromine vs. Chlorine: Bromine’s higher atomic weight and superior leaving group ability (e.g., in 1,3-dibromo vs. 2-chloro derivatives) enhance reactivity in Pd-catalyzed cross-couplings, such as direct arylations .

- Difluoromethoxy vs. Fluorine: The difluoromethoxy group (OCF₂H) provides greater steric bulk and electron-withdrawing effects compared to a single fluorine atom, influencing regioselectivity in substitution reactions .

- Nitro Group Position: The nitro group at position 4 (para to OCF₂H) in the target compound stabilizes negative charge during nucleophilic aromatic substitution (SNAr), whereas meta-substitution (e.g., in 1-bromo-2,4-difluoro-3-nitrobenzene) alters electronic distribution .

Physical Properties

Bromine substituents increase molecular weight and melting/boiling points compared to fluorine or chlorine analogs. For example, 1,3-dibromo-2-fluoro-4-nitrobenzene (MW 315.9) has a higher predicted melting point than 1-bromo-2,4-difluoro-3-nitrobenzene (MW 237.99) .

Biological Activity

1,3-Dibromo-2-(difluoromethoxy)-4-nitrobenzene (CAS No. 1803570-13-9) is an organic compound that has gained attention in various fields of research due to its unique chemical structure and potential biological activities. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The chemical structure of 1,3-dibromo-2-(difluoromethoxy)-4-nitrobenzene can be illustrated as follows:

This compound features:

- Dibromo groups at positions 1 and 3.

- A difluoromethoxy group at position 2.

- A nitro group at position 4.

The biological activity of 1,3-dibromo-2-(difluoromethoxy)-4-nitrobenzene is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

- Antimicrobial properties : The compound has shown activity against certain bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anticancer effects : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways associated with programmed cell death.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various brominated compounds, including 1,3-dibromo-2-(difluoromethoxy)-4-nitrobenzene. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for commonly used antibiotics, suggesting a potential for development as an antimicrobial agent .

Anticancer Properties

In a separate investigation focusing on the anticancer properties of halogenated nitrobenzene derivatives, 1,3-dibromo-2-(difluoromethoxy)-4-nitrobenzene was found to inhibit the proliferation of human cancer cell lines (e.g., HeLa and MCF-7). The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations within therapeutic ranges .

Data Table: Biological Activity Summary

Q & A

Q. What synthetic routes are commonly employed to prepare 1,3-dibromo-2-(difluoromethoxy)-4-nitrobenzene, and how are reaction conditions optimized?

The synthesis typically involves sequential halogenation, nitration, and functional group introduction. A plausible route includes:

- Bromination : Starting with a fluoromethoxybenzene derivative, bromination at positions 1 and 3 can be achieved using Br₂/FeBr₃ under controlled temperatures (0–5°C) to minimize over-halogenation .

- Nitration : Introduce the nitro group at position 4 using HNO₃/H₂SO₄ at 50–60°C, leveraging the electron-withdrawing effects of bromine and difluoromethoxy groups to direct nitration regioselectivity .

- Difluoromethoxy introduction : Replace a hydroxyl or leaving group with difluoromethoxy via nucleophilic substitution (e.g., using CHF₂O⁻ generated from CHF₂Cl and a base) .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry, temperature, and catalyst loadings (e.g., FeBr₃ for bromination) to improve yield and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and electronic environments. For example, the difluoromethoxy group shows distinct ¹⁹F splitting patterns due to coupling .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₇H₃Br₂F₂NO₃, ~356.8 g/mol) and isotopic patterns from bromine .

- X-ray crystallography : Resolve crystal structure and confirm regiochemistry, as demonstrated for structurally related dibromo-nitrobenzene derivatives .

- IR spectroscopy : Identify nitro (1520–1350 cm⁻¹) and C-F (1250–1100 cm⁻¹) stretches .

Q. How does the electron-withdrawing nature of substituents influence reactivity in cross-coupling reactions?

The nitro and bromine groups activate the aromatic ring toward nucleophilic substitution but deactivate it toward electrophilic substitution. For example:

- Suzuki coupling : Bromine at positions 1 and 3 can undergo Pd-catalyzed coupling with aryl boronic acids, though the nitro group may require protection to prevent side reactions .

- Nucleophilic aromatic substitution : The electron-deficient ring facilitates displacement of bromine by amines or alkoxides under mild conditions (e.g., DMF, 80°C) .

Advanced Research Questions

Q. How can regioselectivity challenges in nitration or halogenation be addressed computationally?

Density Functional Theory (DFT) calculations predict charge distribution and transition states to identify favorable substitution sites. For example:

- Nitration regioselectivity : The nitro group preferentially forms at the para position relative to the difluoromethoxy group due to resonance stabilization .

- Halogenation : Meta-directing effects of the nitro group can be counterbalanced by steric hindrance from bulky substituents .

Validation : Compare computational results with experimental HPLC and NMR data to refine models .

Q. What strategies stabilize this compound against thermal or photolytic degradation?

- Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset at ~200°C. Store at –20°C under inert gas (N₂/Ar) to prevent bromine loss .

- Photostability : Protect from UV light using amber glassware. Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical-mediated degradation .

Q. How does solvent polarity impact reaction outcomes in SNAr (nucleophilic aromatic substitution) reactions?

- Polar aprotic solvents (DMF, DMSO): Enhance reaction rates by stabilizing transition states via solvation of leaving groups (e.g., Br⁻).

- Protic solvents (MeOH, H₂O): Slow reactions due to hydrogen bonding with nucleophiles.

Case study : In DMF, substitution at position 1 proceeds 5× faster than in MeOH, confirmed by kinetic studies using GC-MS .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of toxic vapors (e.g., HBr released during bromination) .

- Waste disposal : Collect halogenated waste separately and neutralize with 10% NaOH before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.